molecular formula C14H20O2 B188066 2-(4-Tert-butylphenyl)-2-methylpropanoic acid CAS No. 93748-14-2

2-(4-Tert-butylphenyl)-2-methylpropanoic acid

Cat. No. B188066
CAS RN: 93748-14-2
M. Wt: 220.31 g/mol
InChI Key: OHAKGGAAZZPXLJ-UHFFFAOYSA-N
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Description

“2-(4-Tert-butylphenyl)-2-methylpropanoic acid” is also known as "4-tert-Butylphenylacetic acid" . It has a molecular formula of C12H16O2 . This compound is used in various chemical reactions and has been studied for its properties .


Synthesis Analysis

The synthesis of compounds similar to “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” has been reported in the literature. For example, a tert-butyl group was attached to large proteins or complexes to analyze presynaptic complexes involved in neurotransmitter release . The tert-butyl group was attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .


Molecular Structure Analysis

The molecular structure of “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” is characterized by its molecular formula C12H16O2 . The compound identified as 2,4-Ditert butyl phenol (2,4-DTBP) was successfully extracted from P. zeylanica using Ethyl acetate and confirmed through GC–MS analysis .


Chemical Reactions Analysis

The compound “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” is used in various chemical reactions. For instance, it has been used in the preparation of tetracyclines and tetracycline derivatives . In another study, the tert-butyl group was used as a probe for NMR studies of macromolecular complexes .

Scientific Research Applications

Electron Spin Resonance Studies

A study by Barclay et al. (1979) explored the electron spin resonance (ESR) of the dediazoniation reaction of 2,4,6-tri-tert-butylaniline, which is closely related to 2-(4-Tert-butylphenyl)-2-methylpropanoic acid. The formation of 2,4,6-tri-tert-butylphenyl radical, a key intermediate, was observed, contributing to understanding radical mechanisms in organic chemistry (Barclay et al., 1979).

Metabolic Studies in Archaeon

Rimbault et al. (1993) analyzed organic acids in cultures of a thermophilic sulfur-dependent anaerobic archaeon, identifying compounds including 2-methylpropanoic and 3-(methylthio)propanoic acids. This research is significant for understanding the metabolic pathways in extreme environments (Rimbault et al., 1993).

Synthesis of 3‐Hydroxy‐2‐methylpropanoic Acid Esters

Jeulin et al. (2007) reported the synthesis of 3-hydroxy-2-methylpropanoic acid tert-butyl ester with high enantioselectivity. This study highlights the importance of developing methods for synthesizing chiral compounds, which are crucial in pharmaceuticals (Jeulin et al., 2007).

High-Pressure Phase Behavior Study

Reuter et al. (1997) investigated the high-pressure phase behavior of tert-butyl compounds, including 2-methylpropane-2-thiol and tert-butylamine. Understanding the phase behavior of these compounds under varying pressures is essential for industrial applications (Reuter et al., 1997).

Ecofriendly Claisen Rearrangement

Yadav and Lande (2005) explored the Claisen rearrangement of allyl-4-tert-butylphenyl ether using solid acid catalysts. This approach offers an eco-friendly alternative to traditional methods in organic synthesis, relevant for sustainable chemistry (Yadav & Lande, 2005).

Biomonitoring of Fragrance Chemicals

Scherer et al. (2020) conducted human biomonitoring to track exposure to fragrance chemicals, including 2-(4-tert-butylbenzyl)propionaldehyde. This research is crucial for understanding human exposure to environmental chemicals and their potential health impacts (Scherer et al., 2020).

Safety And Hazards

Safety data sheets suggest that this chemical is considered hazardous . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .

Future Directions

The compound “2-(4-Tert-butylphenyl)-2-methylpropanoic acid” and similar compounds continue to be of interest in various fields of research. For instance, the use of the tert-butyl group as a probe for NMR studies of macromolecular complexes is a promising area of research . Further investigation and exploration of these compounds’ potential in various applications would contribute to their potential use as novel agents in the future .

properties

IUPAC Name

2-(4-tert-butylphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-13(2,3)10-6-8-11(9-7-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHAKGGAAZZPXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429109
Record name 2-(4-tert-butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-butylphenyl)-2-methylpropanoic acid

CAS RN

93748-14-2
Record name 2-(4-tert-butylphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-butylphenyl)-2-methylpropanoic acid
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